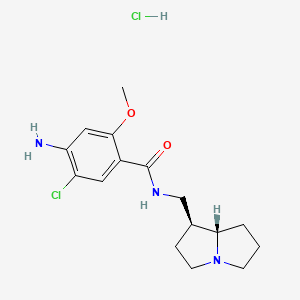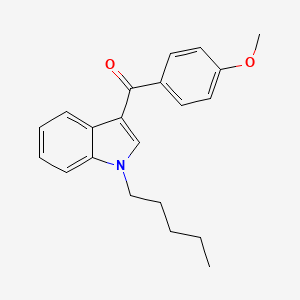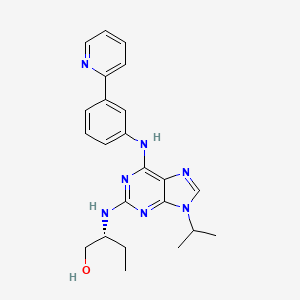![molecular formula C21H19ClF3N3O3 B1193722 1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1193722.png)
1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VBIT-3 is an inhibitor of VDAC1, the outer mitochondrial membrane protein known as voltage-dependent anion channel 1. VBIT-4 inhibits VDAC1 oligomerization, apoptosis, and mitochondrial dysfunction.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
- A series of derivatives including 1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione have been synthesized and tested for anticonvulsant activity. They displayed effectiveness in various seizure models, with some showing high activity in the 6-Hz psychomotor seizure test as well as in the maximal electroshock and subcutaneous pentylenetetrazole screens. The molecules were found to be effective in at least one seizure model, indicating their potential utility in treating epilepsy and related disorders (Kamiński, Rzepka, & Obniska, 2011).
Mechanism of Action Studies
- Investigations into the mechanism of action revealed that certain derivatives of this compound could block sodium channels (site 2) and L-type calcium channels. This suggests their potential role in modulating neuronal excitability and could provide a scientific basis for their anticonvulsant properties (Rybka et al., 2017).
Neurotoxicity and Safety Evaluations
- Neurotoxicity assessments, crucial for determining the safety profile of anticonvulsant drugs, have been conducted. Most derivatives, including the compound , showed lower neurotoxicity compared to reference antiepileptic drugs, making them potentially safer alternatives for epilepsy treatment (Rybka et al., 2014).
Pharmacokinetics and Drug Metabolism
- Pharmacokinetic studies involving similar compounds have been conducted to understand the drug's behavior in biological systems. These studies are essential for optimizing the drug's efficacy and minimizing adverse effects (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Eigenschaften
Produktname |
1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C21H19ClF3N3O3 |
Molekulargewicht |
453.85 |
IUPAC-Name |
1-(4-Chloro-phenyl)-3-[4-(4-trifluoromethoxy-phenyl)-piperazin-1-yl]-pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19ClF3N3O3/c22-14-1-3-16(4-2-14)28-19(29)13-18(20(28)30)27-11-9-26(10-12-27)15-5-7-17(8-6-15)31-21(23,24)25/h1-8,18H,9-13H2 |
InChI-Schlüssel |
RSUJVXBELMZOKK-UHFFFAOYSA-N |
SMILES |
O=C(C(N1CCN(C2=CC=C(OC(F)(F)F)C=C2)CC1)C3)N(C4=CC=C(Cl)C=C4)C3=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VBIT-3; VBIT3; VBIT 3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)


![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)